VEGFR-2 Kinase Inhibition Potency vs. Clinical Benchmark Sorafenib
(7-Fluoro-4-methoxy-1H-indol-2-yl)methanol demonstrates potent inhibition of VEGFR-2 kinase, a key target in anti-angiogenic cancer therapy. In a direct comparison, it exhibits an IC50 of 25 nM against VEGFR-2, which is a 28.6% improvement in potency over the FDA-approved VEGFR inhibitor sorafenib, which has an IC50 of 35 nM .
| Evidence Dimension | VEGFR-2 Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | Sorafenib (FDA-approved VEGFR inhibitor): 35 nM |
| Quantified Difference | 28.6% improvement (lower IC50 value indicates higher potency) |
| Conditions | In vitro enzymatic kinase inhibition assay |
Why This Matters
This head-to-head potency advantage against a clinically validated standard establishes a clear scientific rationale for selecting this compound in VEGFR-2 targeted drug discovery projects, potentially offering a more effective starting point for lead optimization.
